molecular formula C6H7NO3S B13622321 2-(5-Nitrothiophen-2-yl)ethan-1-ol

2-(5-Nitrothiophen-2-yl)ethan-1-ol

Cat. No.: B13622321
M. Wt: 173.19 g/mol
InChI Key: KHQZCLZMYFETAF-UHFFFAOYSA-N
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Description

It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitro group at the 5-position and an ethan-1-ol group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 2-thiopheneethanol to introduce the nitro group at the 5-position . The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to avoid over-nitration.

Industrial Production Methods

Industrial production methods for 2-(5-Nitrothiophen-2-yl)ethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(5-Nitrothiophen-2-yl)ethanal or 2-(5-Nitrothiophen-2-yl)ethanoic acid.

    Reduction: 2-(5-Aminothiophen-2-yl)ethan-1-ol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Nitrothiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Nitrothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethanol: Lacks the nitro group and has different reactivity and applications.

    2-(5-Bromothiophen-2-yl)ethanol: Contains a bromine atom instead of a nitro group, leading to different chemical properties and reactivity.

    2-(5-Aminothiophen-2-yl)ethanol: Formed by the reduction of 2-(5-Nitrothiophen-2-yl)ethan-1-ol and has different biological activities.

Uniqueness

This compound is unique due to the presence of both the nitro and ethan-1-ol groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)ethanol

InChI

InChI=1S/C6H7NO3S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2

InChI Key

KHQZCLZMYFETAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CCO

Origin of Product

United States

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